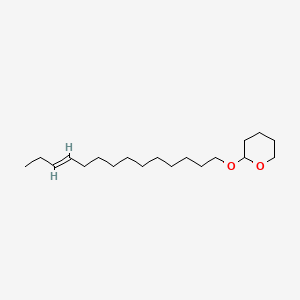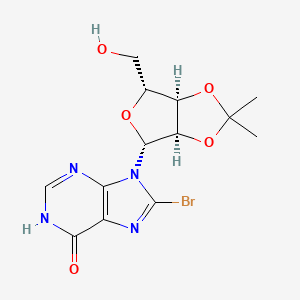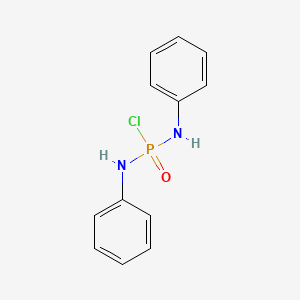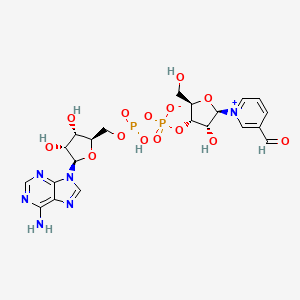
1-((2R,3R,4S,5R)-4-(((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryloxy)oxidophosphoryloxy)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-formylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinealdehyde adenine dinucleotide: is a synthetic analogue of nicotinamide adenine dinucleotide (NAD). This compound is primarily used in biochemical research to study the structure and function of NAD-binding enzymes, such as glyceraldehyde 3-phosphate dehydrogenase, NAD malic enzymes, lactate dehydrogenase, and saccharopine dehydrogenase from Saccharomyces cerevisiae .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinealdehyde adenine dinucleotide involves the condensation of 3-pyridinealdehyde with adenine dinucleotide. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 3-Pyridinealdehyde adenine dinucleotide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinealdehyde adenine dinucleotide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form reduced analogues.
Substitution: The aldehyde group can participate in substitution reactions with nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the aldehyde group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-Pyridinealdehyde adenine dinucleotide is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound to study the behavior of NAD analogues in various chemical reactions.
Biology: The compound is used to investigate the structure and function of NAD-binding enzymes, providing insights into enzyme mechanisms and interactions
Mechanism of Action
3-Pyridinealdehyde adenine dinucleotide exerts its effects by mimicking the behavior of NAD in biochemical reactions. It binds to NAD-dependent enzymes, influencing their activity and providing insights into their mechanisms. The compound participates in redox reactions, acting as an electron carrier and facilitating the transfer of electrons between molecules .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide (NAD): The natural coenzyme involved in redox reactions.
Nicotinamide adenine dinucleotide phosphate (NADP): A coenzyme similar to NAD but primarily involved in anabolic reactions.
3-Acetylpyridine adenine dinucleotide: Another synthetic analogue used in biochemical research.
Uniqueness: 3-Pyridinealdehyde adenine dinucleotide is unique due to its specific structural modifications, which allow it to interact differently with NAD-binding enzymes compared to other analogues. This makes it a valuable tool for studying enzyme specificity and function .
Properties
Molecular Formula |
C21H26N6O14P2 |
|---|---|
Molecular Weight |
648.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-formylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H26N6O14P2/c22-18-13-19(24-8-23-18)27(9-25-13)21-15(31)14(30)12(39-21)7-37-42(33,34)41-43(35,36)40-17-11(6-29)38-20(16(17)32)26-3-1-2-10(4-26)5-28/h1-5,8-9,11-12,14-17,20-21,29-32H,6-7H2,(H3-,22,23,24,33,34,35,36)/t11-,12-,14-,15-,16-,17-,20-,21-/m1/s1 |
InChI Key |
YIHSNCNMLLVCRS-PLEFRAQWSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C=O |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




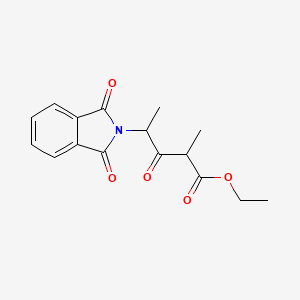

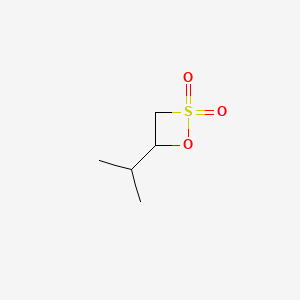
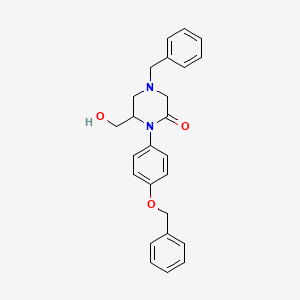
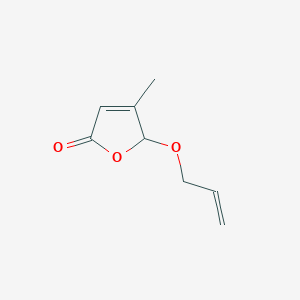
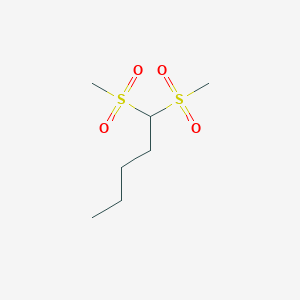

![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
